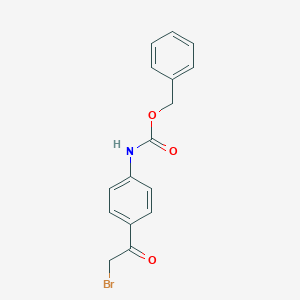

Benzyl (4-(2-bromoacetyl)phenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl (4-(2-bromoacetyl)phenyl)carbamate is an organic compound with the molecular formula C16H14BrNO3 and a molecular weight of 348.19 g/mol . It is also known by its IUPAC name, benzyl 4-(bromoacetyl)phenylcarbamate . This compound is characterized by the presence of a bromoacetyl group attached to a phenyl ring, which is further connected to a carbamate group. It is commonly used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of Benzyl (4-(2-bromoacetyl)phenyl)carbamate typically involves the reaction of 4-aminophenylacetic acid with benzyl chloroformate in the presence of a base to form the intermediate benzyl 4-aminophenylacetate . This intermediate is then reacted with bromoacetyl bromide under controlled conditions to yield the final product . The reaction conditions often include the use of an inert atmosphere and temperatures ranging from 2-8°C .

Análisis De Reacciones Químicas

Benzyl (4-(2-bromoacetyl)phenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Aplicaciones Científicas De Investigación

Benzyl (4-(2-bromoacetyl)phenyl)carbamate is utilized in various scientific research fields, including:

Mecanismo De Acción

The mechanism of action of Benzyl (4-(2-bromoacetyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and proteins . The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity . This property makes it a valuable tool in the study of enzyme function and inhibition .

Comparación Con Compuestos Similares

Benzyl (4-(2-bromoacetyl)phenyl)carbamate can be compared with other similar compounds, such as:

Benzyl (4-acetyl)phenylcarbamate: Lacks the bromine atom, resulting in different reactivity and applications.

Benzyl (4-(2-chloroacetyl)phenyl)carbamate: Contains a chloroacetyl group instead of a bromoacetyl group, leading to variations in chemical behavior and biological activity.

Benzyl (4-(2-fluoroacetyl)phenyl)carbamate: The presence of a fluoroacetyl group imparts different electronic properties and reactivity compared to the bromoacetyl derivative.

These comparisons highlight the unique properties of this compound, making it a distinct and valuable compound in scientific research.

Actividad Biológica

Benzyl (4-(2-bromoacetyl)phenyl)carbamate is an organic compound that has garnered interest in medicinal chemistry due to its structural features, including a carbamate functional group and a brominated aromatic ring. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Profile

- Molecular Formula : C₁₆H₁₄BrNO₃

- Molecular Weight : 348.19 g/mol

- IUPAC Name : Benzyl N-[4-(2-bromoacetyl)phenyl]carbamate

- CAS Number : 157014-41-0

In Vitro Studies

- Neuroprotective Effects : A study evaluating the neuroprotective potential of various carbamate derivatives found that this compound exhibited significant inhibition of acetylcholinesterase activity, indicating a possible protective effect against neurodegeneration.

- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines demonstrated that the compound has moderate cytotoxic effects, with IC50 values indicating selective toxicity towards certain cancer types while maintaining relatively low toxicity to normal cells .

- Inflammation Models : The compound was tested in cellular models of inflammation where it demonstrated the ability to modulate cytokine release, particularly TNF-α, suggesting potential use in treating inflammatory diseases.

Case Studies

A systematic review of compounds similar to this compound highlighted its unique structural properties that facilitate diverse biological interactions. For instance, compounds with similar bromoacetyl functionalities showed varying degrees of enzyme inhibition and anti-inflammatory activity, reinforcing the significance of the bromine substituent in enhancing biological efficacy .

Comparative Analysis

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Inhibits β-secretase 1 and acetylcholinesterase; modulates TNF-α | Potential neuroprotective agent |

| Benzyl (4-acetyl)phenylcarbamate | Similar | Lower enzyme inhibition | Lacks bromine; less reactive |

| Benzyl (4-(2-chloroacetyl)phenyl)carbamate | Similar | Moderate activity | Chlorine may reduce reactivity compared to bromine |

Future Directions

The promising biological activities observed for this compound suggest several avenues for future research:

- Mechanistic Studies : Further investigation into its precise mechanisms of action at the molecular level is essential to fully understand its therapeutic potential.

- In Vivo Studies : Conducting animal studies would provide insights into pharmacokinetics, bioavailability, and potential side effects.

- Formulation Development : Exploring different formulations could enhance the compound's efficacy and stability for clinical applications.

Propiedades

IUPAC Name |

benzyl N-[4-(2-bromoacetyl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO3/c17-10-15(19)13-6-8-14(9-7-13)18-16(20)21-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOOUOYLZRYRQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597085 |

Source

|

| Record name | Benzyl [4-(bromoacetyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157014-41-0 |

Source

|

| Record name | Benzyl [4-(bromoacetyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.